1-Acetyl-1-cyclopentene chemical properties and structure
1-Acetyl-1-cyclopentene chemical properties and structure
Technical Whitepaper: 1-Acetyl-1-cyclopentene – Mechanistic Versatility in Organic Synthesis
Executive Summary
1-Acetyl-1-cyclopentene (CAS 16112-10-0) represents a critical class of
Structural Dynamics & Physicochemical Profile
The reactivity of 1-acetyl-1-cyclopentene is governed by the orbital overlap between the alkene
Table 1: Physicochemical Properties
| Property | Value | Note |
| CAS Number | 16112-10-0 | |
| Molecular Formula | C | |
| Molecular Weight | 110.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon storage |
| Boiling Point | 70–72 °C @ 20 mmHg | Moderately volatile |
| Density | 0.955 g/mL | |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, Et | Miscible with most organic solvents |
| Storage | 2–8 °C, Inert Atmosphere | Polymerizes/oxidizes in air |
Spectroscopic Signature
-
H NMR (CDCl
): The olefinic proton ( -H) appears as a characteristic triplet/multiplet downfield ( ~6.6–6.7 ppm) due to anisotropic deshielding by the carbonyl. The acetyl methyl group resonates as a sharp singlet at ~2.3 ppm. -
C NMR: Key diagnostic peaks include the carbonyl carbon (~197 ppm), the
-carbon (olefinic CH, ~145 ppm), and the quaternary -carbon (~142 ppm). -
IR: Strong C=O stretch at ~1665 cm
(conjugated ketone) and C=C stretch at ~1615 cm .
Synthetic Routes: The Rupe Rearrangement Protocol
The most robust synthesis of 1-acetyl-1-cyclopentene involves the acid-catalyzed rearrangement of 1-ethynylcyclopentanol. This transformation, known as the Rupe Rearrangement , competes with the Meyer-Schuster rearrangement but is favored for tertiary acetylenic alcohols where an
Mechanism & Workflow
The reaction proceeds via protonation of the hydroxyl group, loss of water to form a tertiary carbocation, and subsequent enyne formation/hydration.
Figure 1: Logical flow of the Rupe Rearrangement for 1-acetyl-1-cyclopentene synthesis.
Experimental Protocol
-
Reagents: 1-Ethynylcyclopentanol (1.0 eq), Formic acid (85%, excess) or Dowex-50 resin (catalytic).
-
Solvent: Toluene or solvent-free (if using formic acid reflux).
-
Procedure:
-
Activation: Dissolve 1-ethynylcyclopentanol in toluene. Add acid catalyst.[1][2][3][4]
-
Reflux: Heat the mixture to reflux (90–100 °C) for 2–4 hours. Monitor via TLC (disappearance of starting alcohol,
~0.3 in 4:1 Hex/EtOAc). -
Workup: Cool to RT. Neutralize with sat. NaHCO
. Extract with Et O. -
Purification: Distillation under reduced pressure is critical to separate the product from polymeric byproducts.
-
Yield: Typically 60–75%.
-
Reactivity Profile & Mechanistic Applications
1-Acetyl-1-cyclopentene serves as a "linchpin" molecule in organic synthesis due to its dual reactivity modes:
A. Michael Addition (Conjugate Addition)
The molecule acts as a classic Michael acceptor. The rigid ring structure makes the
-
Key Application: Asymmetric organocatalytic Michael addition to nitroolefins. Research has shown that amine catalysts can activate
-branched enones like 1-acetyl-1-cyclopentene, a challenging substrate class, to generate chiral synthons with high enantioselectivity .
Figure 2: Mechanistic pathway for Michael Addition at the
B. Diels-Alder Cycloaddition
As an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., Danishefsky's diene, cyclopentadiene) to form fused bicyclic systems.
-
Selectivity: The reaction typically favors the endo product, though the steric bulk of the acetyl group can influence regioselectivity.
-
Lewis Acid Catalysis: AlCl
or Et AlCl significantly accelerates the rate by coordinating to the carbonyl oxygen, lowering the LUMO energy of the dienophile.
C. Nazarov-Type Chemistry
While typically a product of Nazarov cyclization, 1-acetyl-1-cyclopentene can participate in interrupted Nazarov reactions or [3+2] annulations when activated by Lewis acids in the presence of suitable dipoles.
Handling, Stability, and Safety
-
Stability: The compound is prone to polymerization and autoxidation. It should be stabilized with BHT (butylated hydroxytoluene) if stored for long periods.
-
Flammability: Flash point ~59 °C. Classified as a Flammable Liquid (Category 3).
-
Toxicity: Irritant to eyes, skin, and respiratory system. Use in a fume hood.
Self-Validating Storage Protocol:
-
Check refractive index upon receipt.
-
Store under Argon at 4 °C.
-
Re-distill if the liquid turns dark yellow/brown before use in sensitive catalytic reactions.
References
-
Nath, U., et al. "Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins." Organic & Biomolecular Chemistry, vol. 13, no. 25, 2015, pp. 7076-7082. Link
-
Swaminathan, S., and K. V. Narayanan. "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, vol. 71, no. 5, 1971, pp. 429–438. Link
-
Takeda, K., et al. "Facile Construction of a Tricyclo[5.3.0.0]decenone Ring System by the Brook Rearrangement-Mediated [3+4] Annulation." Organic Letters, vol. 1, no. 4, 1999. Link
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Sigma-Aldrich. "1-Acetyl-1-cyclopentene Product Specification & Safety Data Sheet." Link
